molecular formula C8H7ClO4 B13730969 2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone

2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone

Cat. No.: B13730969
M. Wt: 202.59 g/mol
InChI Key: FPHUGJRDNMGIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone (CAS 14771-02-9) is a halogenated acetophenone derivative with the molecular formula C₈H₇ClO₄ and a molecular weight of 202.59 g/mol . This compound features a unique structure with a chloro-substituted ethanone group and a trihydroxyphenyl ring substituted at positions 2, 4, and 5, making it an electron-rich system with notable chelating capabilities . In scientific research, this compound serves as a versatile chemical intermediate in the synthesis of more complex organic molecules and is investigated for its potential biological activity . Its mechanism of action is attributed to its molecular structure; the hydroxyl groups on the phenyl ring can form hydrogen bonds with active site residues of enzymes or receptors, while the chlorine atom can participate in halogen bonding, which together can modulate the activity of target proteins . Preliminary research suggests it may exhibit significant antioxidant properties, potentially scavenging free radicals due to its multiple hydroxyl groups . Furthermore, it has been studied for its influence on cholesterol metabolism, possibly by enhancing the activity of cholesterol 7 alpha-hydroxylase, a key enzyme in the conversion of cholesterol to bile acids . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-chloro-1-(2,4,5-trihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2,10-12H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHUGJRDNMGIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Phloroglucinol with Chloroacetyl Chloride

The most well-documented and widely used synthetic route to 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone involves the Friedel-Crafts acylation of phloroglucinol (1,3,5-trihydroxybenzene) with chloroacetyl chloride under anhydrous conditions. This method is notable for its high yield and relative simplicity.

Procedure:

  • Dissolve phloroglucinol (10.0 g, 79.30 mmol) in 80 mL of anhydrous 1,2-dichloroethane.
  • Cool the solution to 0°C and slowly add aluminum chloride (21 g, 158.59 mmol) while stirring.
  • After stirring for 5 minutes, add chloroacetyl chloride (10.8 g, 95.15 mmol) dropwise over 30 minutes.
  • Gradually raise the temperature to 90°C and reflux the mixture for 10 hours.
  • Upon completion, quench the reaction by pouring the mixture into 300 mL of ice water containing 12 mL of concentrated hydrochloric acid.
  • Stir vigorously and allow the orange-yellow solid to precipitate.
  • Collect the solid by suction filtration.

Outcome:

  • The product, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone, is obtained as an orange-yellow solid.
  • The reported yield is approximately 85% under these conditions.

Reaction Scheme:

$$
\text{Phloroglucinol} + \text{Chloroacetyl chloride} \xrightarrow[\text{reflux, 10 h}]{\text{AlCl}_3, \text{1,2-dichloroethane}} \text{2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone}
$$

Alternative Synthetic Routes

Other synthetic approaches include:

  • Reaction of 2,4,6-trihydroxyacetophenone with Thionyl Chloride: This method introduces the chloro group at the alpha position of the ethanone moiety by chlorination of the acetyl side chain. It is less commonly used industrially but provides a straightforward chlorination pathway.

  • Protection-Deprotection Strategies: To improve selectivity and yield, hydroxyl groups of phloroglucinol can be temporarily protected (e.g., as methoxymethyl or acetyl ethers) before acylation, followed by deprotection after the reaction to yield the target compound with minimal side reactions.

Reaction Conditions and Optimization

Parameter Conditions Notes
Solvent Anhydrous 1,2-dichloroethane Ensures dry environment for Friedel-Crafts
Catalyst Aluminum chloride (AlCl₃) Lewis acid catalyst, used in excess
Temperature 0°C initial, then reflux at 90°C Controls reaction rate and selectivity
Reaction time 10 hours Sufficient for complete acylation
Quenching agent Ice water with concentrated HCl Neutralizes catalyst and precipitates product
Yield ~85% High yield with proper control

Purification and Characterization

Industrial Scale Preparation

Industrial synthesis follows the Friedel-Crafts acylation route with scaled-up reactors under controlled temperature and anhydrous conditions. Key considerations include:

  • Maintaining strict moisture exclusion to prevent hydrolysis.
  • Efficient stirring and temperature control to optimize reaction kinetics.
  • Post-reaction quenching with acidified ice water to maximize product precipitation.
  • Use of recrystallization and solvent washes for impurity removal.

This approach yields high-purity product suitable for pharmaceutical or research applications.

Reaction Mechanisms and Further Transformations

Mechanism of Friedel-Crafts Acylation

  • Aluminum chloride coordinates with chloroacetyl chloride, generating a highly electrophilic acylium ion.
  • The activated electrophile undergoes electrophilic aromatic substitution on phloroglucinol, preferentially at the 1-position relative to hydroxyl groups.
  • The chloro substituent remains intact on the ethanone side chain, yielding the chlorinated product.

Subsequent Chemical Reactions

  • Oxidation: The compound can be oxidized to quinone derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The chloro group can be reduced to hydroxyl groups using sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The chloro substituent is reactive toward nucleophiles such as amines or thiols, enabling synthesis of diverse derivatives.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
Friedel-Crafts Acylation Phloroglucinol Chloroacetyl chloride, AlCl₃, 1,2-DCE, reflux 90°C, 10 h 85 Most common, high yield
Chlorination of Acetophenone 2,4,6-Trihydroxyacetophenone Thionyl chloride, reflux Moderate Alternative chlorination route
Protection-Deprotection Route Protected phloroglucinol Acylation followed by deprotection Variable Improves selectivity

Scientific Research Applications

2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active site residues, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Chlorine at the acetyl position increases electrophilicity, facilitating nucleophilic substitution reactions, while fluorine substituents (e.g., in trifluorophenyl analogs) enhance stability and lipophilicity .

Biological Activity

2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone is an organic compound characterized by the molecular formula C8_8H7_7ClO4_4. It consists of a chloro group and three hydroxyl groups attached to a phenyl ring, which positions it as a derivative of acetophenone. This unique structural arrangement contributes to its diverse chemical reactivity and potential biological activities, making it a subject of interest in various fields of research.

Antioxidant Properties

Research indicates that this compound may exhibit significant antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related conditions.

Cholesterol Metabolism

Another notable biological activity of this compound is its influence on cholesterol metabolism . It has been suggested that this compound may enhance the activity of cholesterol 7 alpha-hydroxylase, an enzyme critical for converting cholesterol into bile acids. This mechanism could have implications for lipid metabolism and cardiovascular health, positioning the compound as a potential therapeutic agent in managing cholesterol levels.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other structurally similar compounds:

Compound Name Structural Features Biological Activity
2,4,6-TrihydroxyacetophenoneLacks the chloro group but shares hydroxyl groupsAntioxidant properties
2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanoneSimilar structure but different hydroxyl positionsPotential anticancer activity
1-(2,4,5-Trihydroxyphenyl)ethanoneLacks the chloro substituent; focuses on hydroxyl interactionsAntioxidant activity

This table highlights the distinct biological activities associated with each compound while emphasizing the unique contributions of this compound due to its specific functional group arrangement.

Study on Antioxidant Activity

In a study examining the antioxidant capacity of various phenolic compounds, derivatives similar to this compound demonstrated significant radical scavenging abilities. These findings suggest that compounds with multiple hydroxyl groups can effectively mitigate oxidative damage in cellular systems.

Investigation into Lipid Metabolism

A recent investigation explored the role of phenolic compounds in lipid metabolism regulation. The study found that certain derivatives could enhance the expression of enzymes involved in cholesterol metabolism. Although direct studies on this compound are sparse, its structural characteristics imply potential benefits in this area.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone?

The compound is typically synthesized via multi-step organic reactions. A common approach involves Friedel-Crafts acylation, where a phenolic substrate reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification often employs recrystallization from ethanol or methanol to isolate the crystalline product . Alternative routes may involve halogenation of precursor ethanones under controlled conditions, followed by hydroxylation steps .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 190–210 ppm). The hydroxyl protons may appear as broad signals in DMSO-d₆ .
  • IR Spectroscopy : Strong absorption bands for C=O (~1700 cm⁻¹), phenolic O–H (~3200–3500 cm⁻¹), and C–Cl (~600–800 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 202.59 (C₈H₇ClO₄) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

The compound exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydroxyl and carbonyl groups. Methanol and ethanol are suitable for recrystallization, while aqueous solubility is limited unless deprotonated under basic conditions .

Advanced Research Questions

Q. How can oxidative pathways of this compound be leveraged to synthesize quinones?

Controlled oxidation with agents like KMnO₄ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can convert the trihydroxyphenyl moiety into a quinone structure. Reaction conditions (pH, temperature) must be optimized to prevent over-oxidation. Mechanistic studies suggest single-electron transfer (SET) pathways dominate in acidic media .

Q. What biocatalytic strategies are effective for enantioselective modifications?

Acinetobacter sp. strains have been used to mediate asymmetric reductions of similar chloro-ethanones. For example, optimizing pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) enhances enzyme activity and stereoselectivity (>99.9% ee). Immobilized whole-cell catalysts improve reusability .

Q. How should researchers address contradictions in reaction yield data under varying conditions?

Contradictions often arise from competing reaction pathways. For instance, pH variations (6.0–8.0) in biocatalytic reductions significantly impact membrane permeability and enzyme-substrate binding, altering yields (e.g., 56.2% at pH 7.6 vs. lower yields at extremes). Systematic DOE (Design of Experiments) and kinetic profiling are recommended to identify optimal parameters .

Q. What strategies ensure the compound’s stability during storage?

Store the compound in amber vials at –20°C under inert gas (N₂ or Ar) to prevent degradation via hydrolysis or oxidation. Lyophilization improves long-term stability. Avoid exposure to light, moisture, and strong acids/bases .

Q. Which analytical methods are most effective for purity assessment?

  • HPLC : Use a C18 column with UV detection at 254 nm. A mobile phase of acetonitrile/water (70:30, 0.1% TFA) resolves impurities effectively .
  • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with vanillin-H₂SO₄ staining detect spots under UV (Rf ~0.3–0.4) .

Q. How do substituent positions influence reactivity in nucleophilic substitutions?

The 2-chloro group adjacent to the carbonyl is highly electrophilic, favoring SN₂ reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the 2,4,5-trihydroxyphenyl ring may slow kinetics, requiring elevated temperatures (60–80°C) or phase-transfer catalysts .

Q. What toxicity profiles should inform laboratory handling protocols?

While specific toxicity data are limited, structural analogs suggest potential irritancy. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Acute exposure requires rinsing with water; dispose of waste via certified hazardous waste channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.